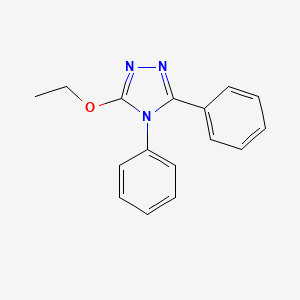

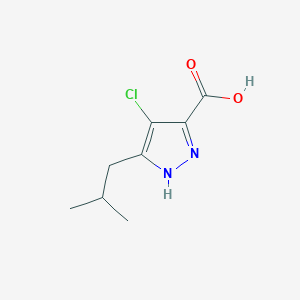

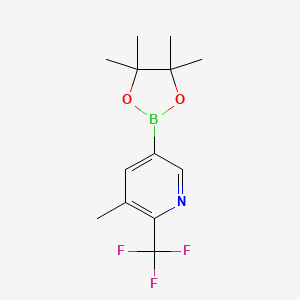

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as DMN-PEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of dihydropyridines, which are known for their diverse biological activities. DMN-PEP has been shown to have a wide range of potential applications in scientific research, including as a tool for studying various biological processes and as a potential therapeutic agent.

Applications De Recherche Scientifique

Enzymatic Asymmetric Reductive Amination

The compound has been investigated for its potential in enzymatic asymmetric reductive amination. Researchers have focused on utilizing amine dehydrogenases (ADHs) to catalyze the reduction of structurally diverse ketones using ammonia as an inexpensive amino donor. The resulting chiral amines are valuable intermediates in pharmaceutical synthesis. Notably, ADHs generate only water as a byproduct, making this approach environmentally friendly .

Green Synthesis of Chiral Amines

Due to the use of inexpensive inorganic ammonia as the amino donor, enzymatic asymmetric reductive amination with ADHs holds promise as a green and sustainable method for synthesizing chiral amines. These amines find applications in drug development, agrochemicals, and fine chemicals. The compound’s role in this process contributes to the advancement of green chemistry .

Expanding Substrate Scope

However, ADHs have faced limitations due to their narrow substrate specificity. To address this, researchers have employed protein engineering techniques. By analyzing the structure-activity relationship, they identified key residues (such as Val144, Val309, and Ala310) within the enzyme’s active site pocket. Rational mutagenesis transformed these residues into smaller side chains (such as alanine and glycine), expanding the active site “volume.” Consequently, the modified ADHs exhibited catalytic activity toward bulky substrates, significantly broadening their substrate range .

Artificial Evolution of ADHs

Building upon substrate expansion, the research team further improved ADHs through artificial evolution. By screening additional beneficial mutation sites, they achieved a remarkable 110-fold increase in enzyme activity compared to wild-type ADH. This enhanced enzyme was then employed for the preparation of challenging chiral drug intermediates with large substituents .

Molecular Mechanism Insights

Through molecular dynamics simulations, researchers explored the catalytic activity and stability enhancements during the enzyme modification process. Factors such as binding energy, residue interactions, and interatomic distances were analyzed. These insights provide a solid foundation for future ADH engineering and application studies .

Funding and Collaborators

This groundbreaking work received support from the National Key Research and Development Program on Synthetic Biology (2019YFA0905000) and various grants. The research involved contributions from graduate students Wang Donghao and Yin Sainan, along with Associate Professor Chen Qi and Professors Xu Jianhe and Zheng Gaowei .

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14-8-15(2)10-18(9-14)22-21(26)17-6-7-20(25)23(13-17)12-16-4-3-5-19(11-16)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYBMVUQWKHRER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

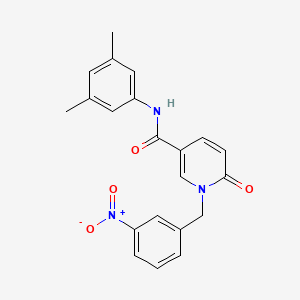

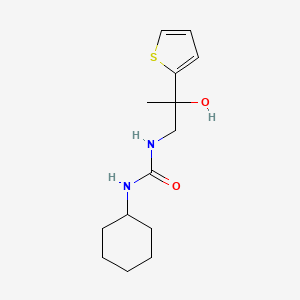

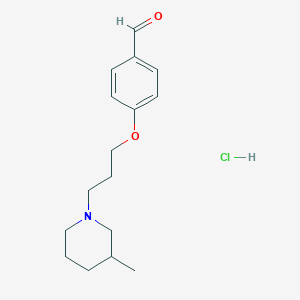

![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)

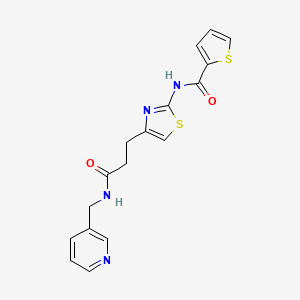

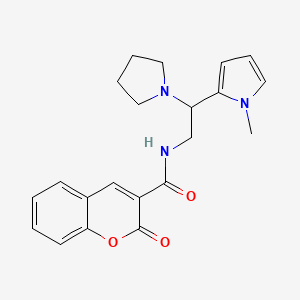

![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)